3,4,5-trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with trimethoxy groups and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Indole to the Benzamide: The indole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the benzamide would yield an amine derivative.
Scientific Research Applications
3,4,5-Trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: The compound is investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes essential for cancer cell survival . The compound’s trimethoxyphenyl group is crucial for its binding to these targets and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the indole moiety.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but has a different functional group attached.
3,4,5-Trimethoxybenzoyl chloride: A precursor in the synthesis of various trimethoxybenzamide derivatives.
Uniqueness
3,4,5-Trimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide is unique due to the presence of both the trimethoxybenzamide and indole moieties, which confer distinct biological activities and potential therapeutic applications. Its structure allows for specific interactions with molecular targets that are not possible with simpler analogs .
Properties
Molecular Formula |
C21H24N2O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylindol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-14-6-5-7-17-16(14)8-10-23(17)11-9-22-21(24)15-12-18(25-2)20(27-4)19(13-15)26-3/h5-8,10,12-13H,9,11H2,1-4H3,(H,22,24) |
InChI Key |
GQCKMEFXXIAHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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